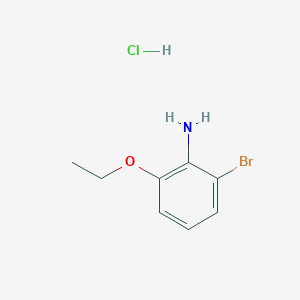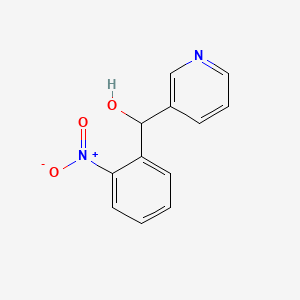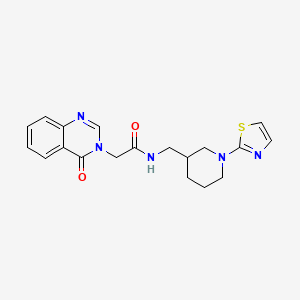![molecular formula C15H14FN5OS B2517091 2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide CAS No. 1105202-68-3](/img/structure/B2517091.png)
2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide is a chemical entity that appears to be related to a class of compounds that exhibit a range of biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs within the compound, such as the pyrazole and pyridazine rings, as well as the thioether and acetamide functionalities, are reminiscent of the structures described in the papers. These motifs are known to contribute to various pharmacological properties.
Synthesis Analysis
The synthesis of related compounds involves the treatment of cyanoacetamide derivatives with various reagents to yield a diverse array of heterocyclic compounds. For example, treatment with phenyl isothiocyanate can lead to thiole derivatives, which can further react to form 1,3,4-thiadiazole derivatives . Although the exact synthesis of the compound is not detailed, similar strategies could potentially be employed, utilizing appropriate starting materials and reagents to construct the pyrazolo[3,4-d]pyridazine core and subsequently introducing the thioether and acetamide functionalities.
Molecular Structure Analysis
The molecular structure of the compound would likely exhibit a planar geometry around the pyrazolo[3,4-d]pyridazine moiety, which could be important for its interaction with biological targets. The presence of a 4-fluorophenyl group may influence the electronic distribution and contribute to the compound's binding affinity and selectivity through halogen bonding or dipole interactions.
Chemical Reactions Analysis
Compounds with similar structural features have shown interesting reactivity patterns. For instance, cyanoacetamide derivatives can react with benzaldehyde to yield phenylmethylidene derivatives, which can further react with various reagents to form different heterocyclic systems . The thioether linkage in the compound of interest could also undergo transformations under certain conditions, potentially leading to the formation of sulfones or sulfoxides, which could alter the compound's biological activity.
Physical and Chemical Properties Analysis
Relevant Case Studies
The second paper describes the synthesis of 4H-thieno[3,4-c]pyrazole derivatives and their biological activities . One of the derivatives, which contains a 4-fluorophenyl group, demonstrated significant analgesic, antiinflammatory, antipyretic, and platelet antiaggregating activities. This suggests that the 4-fluorophenyl moiety, as present in the compound of interest, could confer similar biological properties, making it a potential candidate for further pharmacological studies.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
- The structural framework of compounds related to 2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide has shown anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers. These compounds exhibit activity at low concentrations, suggesting a promising avenue for cancer treatment research (Hammam et al., 2005).
Antimicrobial Activity
- Derivatives bearing the pyrazolo[3,4-d]pyridazine framework have been synthesized and evaluated for their antimicrobial efficacy. These studies reveal that certain compounds display significant antimicrobial properties, highlighting their potential for development into new antimicrobial agents (Darwish et al., 2014).
Imaging and Diagnostic Applications
- Compounds structurally related to 2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide have been explored for their utility in positron emission tomography (PET) imaging, particularly for targeting peripheral benzodiazepine receptors (PBRs) in neurodegenerative disorders. These studies suggest potential applications in the diagnosis and study of diseases such as Alzheimer's and cancer (Fookes et al., 2008).
Anti-inflammatory and Analgesic Activities
- Investigations into the anti-inflammatory and analgesic properties of related compounds have indicated significant activity in animal models. This research contributes to the potential development of new anti-inflammatory and pain management therapies (Menozzi et al., 1992).
Novel Drug Discovery and Design
- The compound's framework has been involved in the synthesis of novel molecules with potential antipsychotic properties. These studies focus on creating safer alternatives to existing antipsychotic drugs, with fewer side effects and better efficacy (Wise et al., 1987).
Eigenschaften
IUPAC Name |
2-[1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5OS/c1-9-12-7-18-21(11-5-3-10(16)4-6-11)14(12)15(20-19-9)23-8-13(22)17-2/h3-7H,8H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAASQQOVIPVIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC(=O)NC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-(4-(1H-tetrazol-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2517012.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2517015.png)

![4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2517020.png)
![3-Ethenylsulfonyl-N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)propanamide](/img/structure/B2517024.png)

![{2-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid](/img/structure/B2517026.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2517027.png)

![(3R)-1-[(2,4-Dimethylphenyl)methyl]-3-methylpiperazine;dihydrochloride](/img/structure/B2517030.png)
